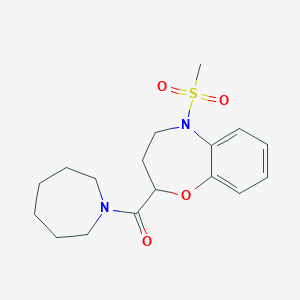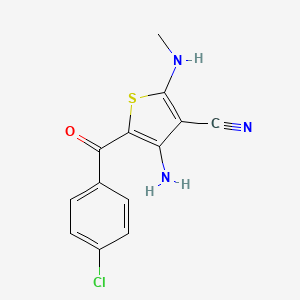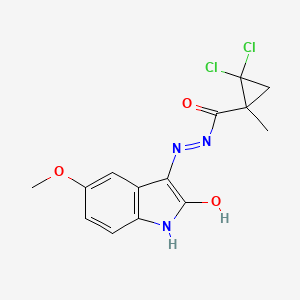
2-(1-azepanylcarbonyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azepanylcarbonyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine, commonly known as ABT-639, is a potent and selective antagonist of the T-type calcium channel. It was first synthesized by Abbott Laboratories and has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
ABT-639 acts as a selective antagonist of the T-type calcium channel, inhibiting the influx of calcium ions into cells. This leads to a decrease in neuronal excitability and neurotransmitter release, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects
ABT-639 has been shown to have several biochemical and physiological effects, including a decrease in neuronal excitability, a reduction in neurotransmitter release, and a decrease in blood pressure. These effects are mediated by the inhibition of T-type calcium channels, which are involved in the regulation of these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-639 has several advantages for lab experiments, including its potency and selectivity for T-type calcium channels, which allows for the study of these channels in isolation. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of ABT-639, including its potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of ABT-639 on neuronal function and neurotransmitter release. Finally, the development of more potent and selective T-type calcium channel antagonists may lead to the development of new and more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of ABT-639 involves several steps, including the preparation of the starting materials and the coupling of the azepane and benzoxazepine rings. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
ABT-639 has been studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and hypertension. It has been shown to have a potent and selective inhibitory effect on T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release.
Propiedades
IUPAC Name |
azepan-1-yl-(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-24(21,22)19-13-10-16(23-15-9-5-4-8-14(15)19)17(20)18-11-6-2-3-7-12-18/h4-5,8-9,16H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOCLZLCRLORJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)
![N-[4-(aminocarbonyl)phenyl]-1-butyryl-4-piperidinecarboxamide](/img/structure/B6056600.png)
![N-[3-(1H-tetrazol-1-yl)phenyl]-1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6056602.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6056608.png)
![ethyl N-{3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl}glycinate](/img/structure/B6056620.png)
![2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide](/img/structure/B6056624.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![N-(2-methoxyethyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6056642.png)
![N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)

![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)

